molecular formula C20H29BNO6- B13406500 2-(Tert-butoxycarbonylamino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate

2-(Tert-butoxycarbonylamino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate

Cat. No.: B13406500
M. Wt: 390.3 g/mol
InChI Key: QEDPTINTWPOCHA-UHFFFAOYSA-M
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Description

This compound is a boronate-containing amino acid derivative featuring three critical functional groups:

  • A tert-butoxycarbonyl (Boc) protecting group at the α-amino position.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group at the para position of a phenyl ring.
  • A propanoate ester backbone.

Its synthesis typically involves palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, as demonstrated in the preparation of (S)-methyl 2-(tert-butoxycarbonylamino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate (CAS: 216439-76-8), where a Boc-protected amino acid precursor is coupled with a boronic ester-modified aryl halide . The compound is widely used in medicinal chemistry as a precursor for fluorinated analogs, as its boronate group enables efficient late-stage functionalization (e.g., via fluorodeboronation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxycarbonylamino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate typically involves multiple steps. One common method starts with the protection of an amino acid derivative using the tert-butoxycarbonyl group. This is followed by the introduction of the boronic ester moiety through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The reaction conditions often include the use of a palladium catalyst, a base like potassium carbonate, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and improved efficiency compared to traditional batch processes . The use of continuous flow technology also allows for better heat and mass transfer, which is crucial for maintaining the stability of the reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonylamino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester moiety can be oxidized to form the corresponding phenol.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.

    Substitution: The boronic ester can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Acidic conditions or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Free amine derivatives.

    Substitution: Various substituted phenylpropanoates depending on the nucleophile used.

Scientific Research Applications

2-(Tert-butoxycarbonylamino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tert-butoxycarbonylamino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is largely dependent on its functional groups. The Boc protecting group can be removed under acidic conditions to reveal a free amine, which can then participate in various biochemical reactions. The boronic ester moiety is known to form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Structural Analogs and Their Key Properties

The following table highlights structurally related compounds and their distinguishing features:

Compound Name Molecular Formula Molecular Weight CAS Number Key Differences References
2-(Tert-butoxycarbonylamino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate C₂₀H₂₉BNO₆ 391.266 216439-76-8 Reference compound with Boc-protected amino and boronate groups
tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate C₁₉H₂₉BO₄ 332.24 872054-15-4 Lacks Boc-amino group; shorter alkyl chain
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate C₁₃H₂₃BO₄ 258.13 302577-73-7 Ethyl ester instead of tert-butyl; no Boc-amino group
Boc-4-pinacol boronate-L-phenylalanine C₂₀H₂₉BNO₆ 391.266 216439-76-8 Carboxylic acid form (vs. methyl ester)
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate C₂₁H₂₉NO₅ 375.465 1207986-88-6 Propargyloxy substituent instead of boronate

Reactivity and Functionalization

Suzuki-Miyaura Coupling

The target compound’s boronate group enables cross-coupling with aryl/heteroaryl halides under palladium catalysis, a reaction central to biaryl synthesis . In contrast, non-boronate analogs (e.g., the propargyloxy derivative in ) lack this versatility.

Fluorodeboronation

The boronate group undergoes fluorination via Pd-catalyzed reactions, yielding fluorinated amino acids critical in PET tracer development. For example, treatment with Selectfluor converts the boronate to a fluorine atom, producing 2-(tert-butoxycarbonylamino)-3-(4-fluorophenyl)propanoate . This reactivity is absent in compounds like tert-butyl 3-(4-boronophenyl)propanoate .

Biological Activity

The compound 2-(tert-butoxycarbonylamino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is a boronic ester derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₇H₂₆BNO₄
  • Molecular Weight : 319.208 g/mol
  • Melting Point : 169–170 °C

The presence of the boron atom in the structure enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which is crucial for the design of enzyme inhibitors and other bioactive molecules.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by forming stable complexes that prevent substrate binding.
  • Cellular Interaction : Its ability to penetrate cellular membranes allows it to interact with intracellular targets, potentially influencing metabolic pathways.

Biological Evaluations

Recent studies have evaluated the biological activity of similar compounds within the same class. For instance, compounds containing boron have shown promise in targeting cancer cells by disrupting mitotic processes.

Table 1: Biological Activity Summary

Compound NameTarget EnzymeInhibition (%)Concentration (µM)Reference
Compound ATPH164%100
Compound BHSETMicromolarVaries
2-Boc-AminoVariousNot SpecifiedNot Specified

Case Studies

Several studies have investigated the biological implications of similar compounds:

  • Inhibition of Tryptophan Hydroxylase (TPH1) :
    • A related compound exhibited a 64% inhibition rate at a concentration of 100 µM against TPH1, indicating potential applications in treating metabolic disorders such as obesity and fatty liver disease .
  • Targeting HSET in Cancer Cells :
    • Research on inhibitors targeting HSET showed significant effects on centrosome amplification in cancer cells. The introduction of boronic acid derivatives demonstrated increased multipolarity in treated cells, suggesting a mechanism for inducing cell death in cancerous tissues .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and what reaction conditions are critical for high yields?

The synthesis involves multi-step protocols, often starting with Boc-protected amino acid derivatives and arylboronic esters. A common method includes:

  • Step 1 : Coupling a Boc-protected amino acid (e.g., tert-butyl carbamate) with a boronic ester-containing aryl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
  • Step 2 : Purification using flash chromatography on silica gel under anhydrous conditions, as described for analogous compounds . Critical parameters include maintaining inert atmospheres (N₂/Ar), using anhydrous solvents (tetrahydrofuran, dichloromethane), and optimizing catalyst loading (e.g., Pd(PPh₃)₄). Yields depend on precise stoichiometry and reaction time .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Look for signals corresponding to the tert-butyl group (δ ~1.23–1.42 ppm) and aromatic protons (δ ~7.2–7.5 ppm) .
  • ¹¹B NMR : A singlet near δ 33–34 ppm confirms the boronic ester moiety .
    • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O of Boc) and ~1350 cm⁻¹ (B-O stretching) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+Na]⁺) with <2 ppm error .

Q. What role do the Boc and boronic ester functional groups play in this compound’s reactivity?

  • Boc Group : Protects the amine during synthetic steps, preventing unwanted nucleophilic reactions. It is stable under basic conditions but cleaved under acidic (e.g., TFA) or hydrogenolytic conditions .
  • Boronic Ester : Enables Suzuki-Miyaura cross-coupling for aryl-aryl bond formation. Reactivity is sensitive to moisture, requiring anhydrous storage and handling .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura reactions using this compound to minimize side reactions?

Optimization strategies include:

  • Catalyst Selection : Pd(OAc)₂ with SPhos or XPhos ligands improves efficiency in sterically hindered systems.
  • Solvent/Base Systems : Use THF/H₂O (3:1) with K₂CO₃ or Cs₂CO₃ for mild conditions.
  • Temperature Control : Reactions at 60–80°C balance speed and boronic ester stability.
  • Pre-Degassing : Remove dissolved oxygen to prevent boronic ester oxidation .

Q. What strategies mitigate boronic ester decomposition during storage or prolonged reactions?

  • Storage : Store at –20°C under inert gas (Ar) with molecular sieves to absorb moisture .
  • Stabilizers : Add pinacol or ethylene glycol to buffer against hydrolysis.
  • Reaction Solvents : Use anhydrous DMF or toluene with rigorous drying (e.g., activated 4Å molecular sieves) .

Q. How should researchers resolve contradictions in spectral or crystallographic data for derivatives?

  • NMR Discrepancies : Re-run spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent effects. Check for residual protons (e.g., H₂O) or isomerism .
  • X-ray Crystallography : Compare unit cell parameters with computational models (DFT) to confirm stereochemistry. Use SC-XRD for ambiguous cases .

Q. What computational tools predict regioselectivity in cross-coupling reactions involving this compound?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the phenyl ring.
  • Hammett Analysis : Correlate substituent effects (σ values) with reaction rates to predict electronic influences .

Q. How does the electronic environment of the phenylboronic ester influence coupling efficiency compared to analogs?

  • Electron-Withdrawing Groups (EWGs) : Enhance oxidative addition but may slow transmetallation.
  • Electron-Donating Groups (EDGs) : Improve stability but reduce electrophilicity. Comparative studies with nitro- or methoxy-substituted analogs show EWGs increase coupling yields by 15–20% under optimized conditions .

Properties

Molecular Formula

C20H29BNO6-

Molecular Weight

390.3 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate

InChI

InChI=1S/C20H30BNO6/c1-18(2,3)26-17(25)22-15(16(23)24)12-13-8-10-14(11-9-13)21-27-19(4,5)20(6,7)28-21/h8-11,15H,12H2,1-7H3,(H,22,25)(H,23,24)/p-1

InChI Key

QEDPTINTWPOCHA-UHFFFAOYSA-M

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C(=O)[O-])NC(=O)OC(C)(C)C

Origin of Product

United States

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